

Application Note: Quantitative Analysis of 3-Methyladipic Acid using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: 3-Methyladipic acid

Cat. No.: B11946464

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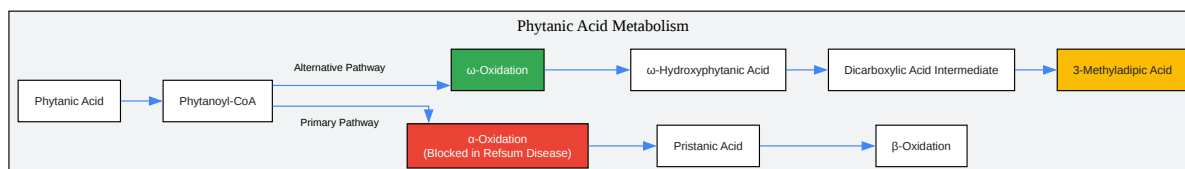
Introduction

3-Methyladipic acid (3-MAA) is a dicarboxylic acid that serves as a key biomarker in the diagnosis and monitoring of certain metabolic disorders, most notably Adult Refsum Disease. In this condition, the standard alpha-oxidation pathway for the degradation of phytanic acid is deficient, leading to its metabolism through an alternative omega-oxidation pathway, which results in the elevated excretion of **3-methyladipic acid** in the urine^{[1][2][3][4]}. Accurate and sensitive quantification of 3-MAA in biological matrices is therefore crucial for clinical research and diagnostics.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile organic compounds. However, due to the low volatility of **3-Methyladipic acid**, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of **3-Methyladipic acid** in biological samples using GC-MS following trimethylsilyl (TMS) derivatization.

Signaling Pathway

The formation of **3-Methyladipic acid** is a critical indicator of the activation of the ω -oxidation pathway for fatty acid metabolism. This pathway becomes significant when the primary α -oxidation pathway is impaired, as is the case in Adult Refsum Disease.

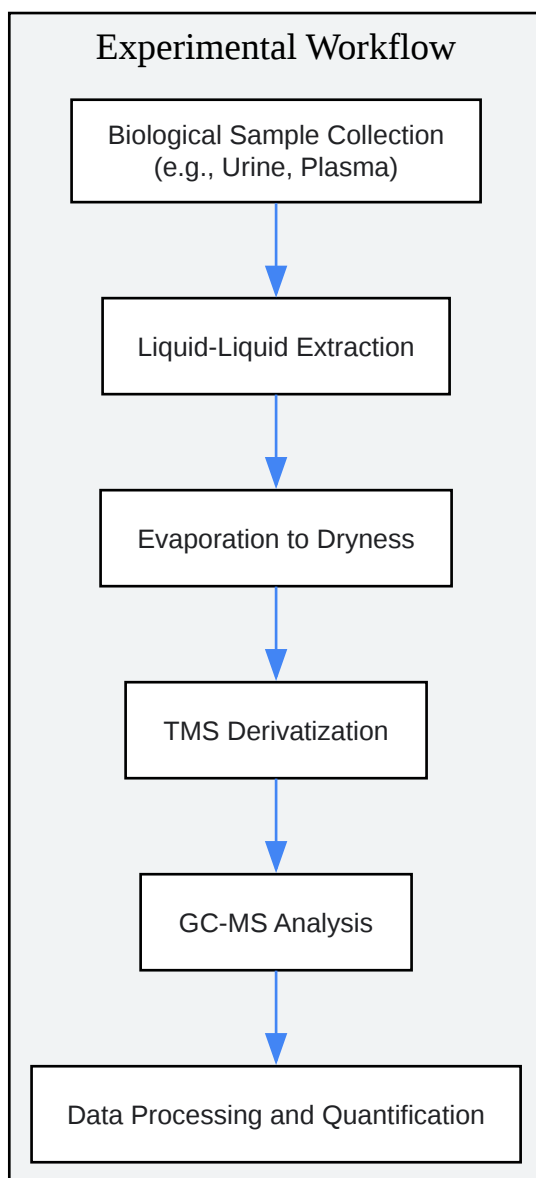


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Figure 1: Metabolic pathway of **3-Methyladipic acid** formation.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of **3-Methyladipic acid** involves sample preparation, derivatization, and subsequent analysis by GC-MS.



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Figure 2: GC-MS analysis workflow for **3-Methyladipic acid**.

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of the bis(trimethylsilyl) ester of **3-Methyladipic acid**. The retention time is dependent on the specific chromatographic conditions and column used and should be determined experimentally.

Parameter	Value	Reference
Analyte	3-Methyladipic acid, bis(trimethylsilyl) ester	[5]
Molecular Formula	C13H28O4Si2	
Retention Time	To be determined empirically	N/A
Quantifier Ion (m/z)	289	
Qualifier Ion 1 (m/z)	147	
Qualifier Ion 2 (m/z)	73	

Experimental Protocols

Sample Preparation (Urine)

This protocol is adapted for the extraction of organic acids from urine samples.

- **Sample Collection and Storage:** Collect random urine samples and store them at -20°C until analysis.
- **pH Adjustment:** Thaw the urine sample and vortex to mix. Take a known volume of urine (e.g., 1-2 mL) and transfer it to a glass tube. Acidify the sample to a pH of less than 2 by adding 5M HCl dropwise.
- **Salt Saturation:** Add solid sodium chloride to the acidified urine until saturation is achieved. Vortex the sample to ensure thorough mixing.
- **Liquid-Liquid Extraction:**
 - Add 3 mL of ethyl acetate to the tube.
 - Vortex vigorously for 2 minutes to extract the organic acids.
 - Centrifuge at 2,000 x g for 5 minutes to separate the layers.
 - Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

- Repeat the extraction process two more times with fresh ethyl acetate, combining the organic layers.
- Drying: Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas at room temperature.

Trimethylsilyl (TMS) Derivatization

This procedure converts the non-volatile **3-Methyladipic acid** into its volatile TMS ester.

- Reagent Preparation: Prepare a derivatization reagent consisting of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
- Derivatization Reaction:
 - To the dried extract from the sample preparation step, add 100 μL of pyridine and 100 μL of BSTFA + 1% TMCS.
 - Cap the tube tightly and vortex for 30 seconds.
 - Heat the mixture at 60°C for 45 minutes in a heating block or water bath.
- Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point. Optimization may be required for specific instrumentation.

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
- Injection Volume: 1 μL

- Injector Temperature: 250°C
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in the quantitative data table.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of **3-Methyladipic acid** in biological samples using GC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, combined with the provided quantitative data and pathway information, offer a robust starting point for researchers and clinicians. Adherence to good laboratory practices, including the use of appropriate internal standards and quality control samples, is essential for achieving accurate and reliable results.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of 3-Methyladipic Acid using Gas Chromatography-Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11946464#gas-chromatography-mass-spectrometry-for-3-methyladipic-acid]

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